molecular formula C12H12N2O4S B1382981 N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid CAS No. 1795514-19-0

N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid

Cat. No.: B1382981
CAS No.: 1795514-19-0
M. Wt: 280.3 g/mol
InChI Key: RXOJWCOJSSYDCG-UHFFFAOYSA-N
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Description

N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid: is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.3 g/mol It is characterized by the presence of a benzyloxy group attached to a pyridine ring, which is further connected to a sulfamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid typically involves the reaction of 6-(benzyloxy)pyridin-3-amine with sulfamic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: Its unique chemical properties make it a candidate for the design of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyridine ring play crucial roles in binding to these targets, while the sulfamic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 6-(benzyloxy)pyridin-3-amine
  • 6-(benzyloxy)pyridine-3-carboxylic acid
  • N-(pyridin-3-yl)sulfamic acid

Comparison: N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is unique due to the presence of both the benzyloxy group and the sulfamic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .

Biological Activity

N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid is a compound of interest in biological research due to its potential as an enzyme inhibitor and its diverse applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyloxy group and a sulfamic acid moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which can modulate various biochemical pathways. The interaction is facilitated by the benzyloxy group and the sulfamic acid moiety, allowing for hydrogen bonding and electrostatic interactions that affect enzyme activity.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in critical metabolic pathways. For instance, it has been studied for its effects on metalloenzymes, which play significant roles in cellular processes. The compound's ability to interact with these enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Antimicrobial Properties

Pyridine derivatives, including this compound, have been noted for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated promising results, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeBiological Activity
N-(pyridin-3-yl)sulfamic acid Pyridine derivativeEnzyme inhibitor
6-(benzyloxy)pyridine-3-carboxylic acid Pyridine derivativeAntimicrobial
6-(benzyloxy)pyridin-3-amine AminopyridineAntimicrobial

This table highlights that while many pyridine derivatives exhibit biological activity, the combination of the benzyloxy group and sulfamic acid moiety in this compound may enhance its versatility and efficacy as a therapeutic agent.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that the compound effectively inhibits specific metalloenzymes involved in inflammatory responses, suggesting potential applications in anti-inflammatory therapies. The inhibition mechanism involves competitive binding at the active site, which has been characterized through kinetic studies .
  • Antimicrobial Activity : A series of studies have explored the antimicrobial properties of related compounds. For example, derivatives with similar functional groups were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL . While direct studies on this compound are needed, these findings provide a basis for its potential antimicrobial efficacy.

Properties

IUPAC Name

(6-phenylmethoxypyridin-3-yl)sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOJWCOJSSYDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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